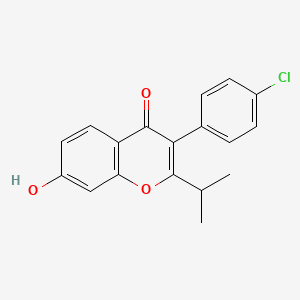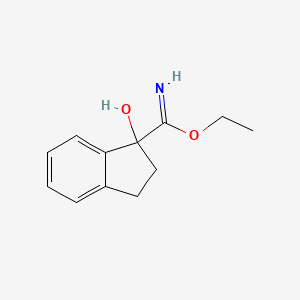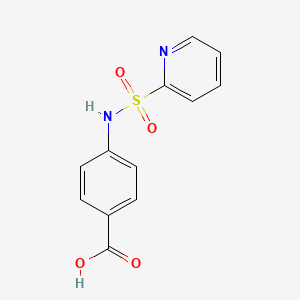
4-(Pyridine-2-sulfonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridine-2-sulfonylamino)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridine-2-sulfonylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with pyridine-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridine-2-sulfonylamino)benzoic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical properties.
Coupling reactions: The benzoic acid moiety can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoic acids with various functional groups replacing the sulfonyl group.
Oxidation and reduction: Products vary depending on the specific conditions and reagents used, but can include oxidized or reduced forms of the original compound.
Scientific Research Applications
4-(Pyridine-2-sulfonylamino)benzoic acid has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-(Pyridine-2-sulfonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The benzoic acid moiety can also participate in binding interactions, contributing to the overall effect of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridine-3-sulfonylamino)-benzoic acid: Similar structure but with the sulfonylamino group attached to the 3-position of the pyridine ring.
4-(Pyridine-4-sulfonylamino)-benzoic acid: Similar structure but with the sulfonylamino group attached to the 4-position of the pyridine ring.
4-(Pyridine-2-sulfonylamino)-phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
4-(Pyridine-2-sulfonylamino)benzoic acid is unique due to the specific positioning of the sulfonylamino group and the benzoic acid moiety, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H10N2O4S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
4-(pyridin-2-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)9-4-6-10(7-5-9)14-19(17,18)11-3-1-2-8-13-11/h1-8,14H,(H,15,16) |
InChI Key |
OAFASENZWXKNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B8274288.png)



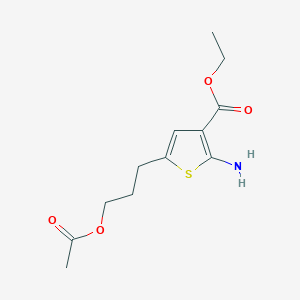
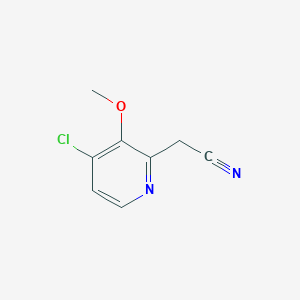
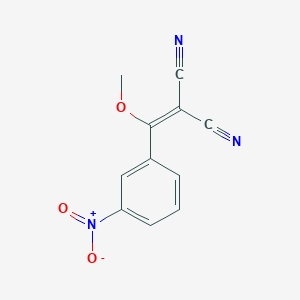
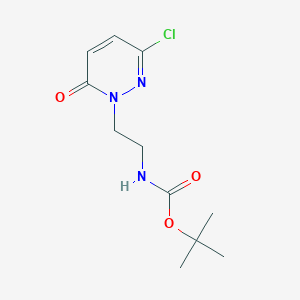
![Benzyl 3-[1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinyl]propanoate](/img/structure/B8274335.png)

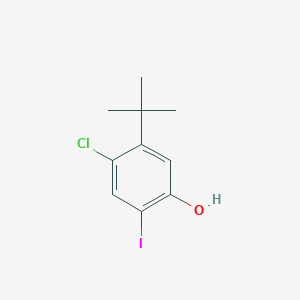
![2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid](/img/structure/B8274351.png)
